Direct Head-to-Head Comparison: Tak1-IN-5 Exhibits 3.4-Fold Greater Potency than Takinib in TAK1 Enzymatic Assay
In a direct comparative enzymatic assay using the ADP-Glo kinase assay under identical experimental conditions, Tak1-IN-5 (Compound 26) demonstrated superior TAK1 inhibition compared to the widely used TAK1 inhibitor takinib [1]. Tak1-IN-5 inhibited TAK1 enzymatic activity with an IC50 of 55 nM, whereas takinib exhibited an IC50 of 187 nM in the same assay [1]. This represents a 3.4-fold improvement in potency when directly compared head-to-head [1].
| Evidence Dimension | TAK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 55 nM |
| Comparator Or Baseline | Takinib: 187 nM |
| Quantified Difference | 3.4-fold greater potency (55 nM vs. 187 nM) |
| Conditions | ADP-Glo kinase assay (Promega); compound concentrations tested at 100 nM screening dose with full dose-response curves |
Why This Matters
This head-to-head data provides direct, assay-controlled evidence that Tak1-IN-5 offers superior TAK1 inhibition compared to takinib, a frequently used comparator, enabling more efficient target engagement in biochemical assays.
- [1] Akwata D, Kempen AL, Lamptey J, Dayal N, Brauer NR, Sintim HO. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2024;15(1):178-192. doi:10.1039/D3MD00415E. View Source
